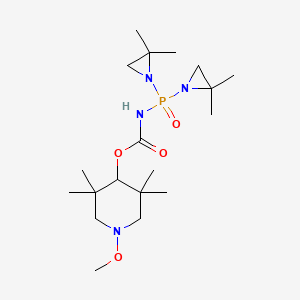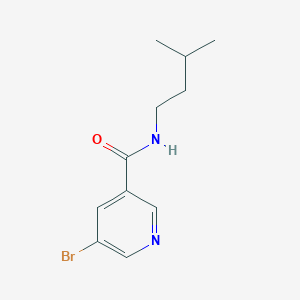
tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H22N4O2. It is used primarily as an intermediate in organic synthesis and pharmaceutical research. This compound is known for its role in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate typically involves the reaction of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. The reaction is stirred for several hours, followed by purification to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production.
化学反应分析
Types of Reactions: tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Typical reducing agents are hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
科学研究应用
Chemistry: In chemistry, tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.
Biology: In biological research, this compound is utilized to study the interactions of piperazine derivatives with biological targets. It helps in understanding the structure-activity relationships of these molecules.
Medicine: In medicinal chemistry, this compound is a key intermediate in the development of pharmaceutical drugs. It is involved in the synthesis of potential therapeutic agents for various diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. It is valued for its versatility and reactivity in various chemical processes.
作用机制
The mechanism of action of tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final product derived from this intermediate .
相似化合物的比较
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]piperazine-1-carboxylate
- tert-butyl 4-{(6-chloropyridazin-3-yl)methylamino}azepane-1-carboxylate
Uniqueness: tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in the synthesis of specialized compounds.
属性
分子式 |
C13H20ClN5O2 |
|---|---|
分子量 |
313.78 g/mol |
IUPAC 名称 |
tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-9(15)8-10(14)16-17-11/h8H,4-7H2,1-3H3,(H2,15,16) |
InChI 键 |
KXBYFKJLKZNZRP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13737875.png)
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate](/img/structure/B13737882.png)
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)

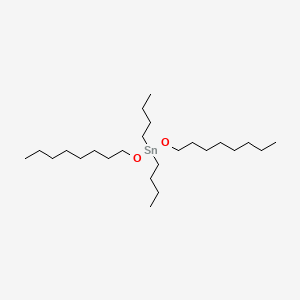
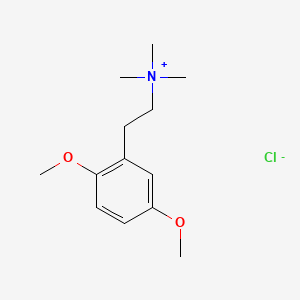
![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)

![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)
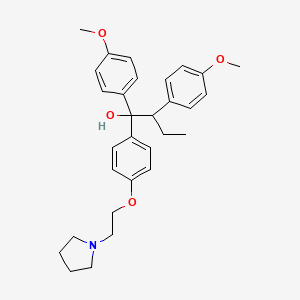
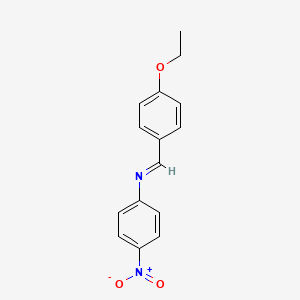
![2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)
